molecular formula C3H5CaO4P B10762075 Phosphomycin calcium CAS No. 25992-22-7

Phosphomycin calcium

Cat. No.: B10762075
CAS No.: 25992-22-7
M. Wt: 176.12 g/mol
InChI Key: YMZJBJPWTXJQMR-UHFFFAOYSA-L
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Description

Phosphomycin calcium, also known as fosfomycin calcium, is a broad-spectrum antibiotic used primarily to treat bacterial infections. It is a phosphonic acid derivative that inhibits the initial step in bacterial cell wall synthesis by blocking the enzyme MurA. This compound is effective against both Gram-positive and Gram-negative bacteria, making it a valuable tool in combating multidrug-resistant bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphomycin calcium can be synthesized through several methods. One common synthetic route involves the reaction of cis-1,2-epoxypropylphosphonic acid with calcium hydroxide. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the calcium salt .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Phosphomycin calcium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phosphomycin calcium has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity of phosphonic acid derivatives and their interactions with various reagents.

    Biology: Employed in studies investigating bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

    Medicine: Utilized in clinical research to develop new treatment protocols for bacterial infections, particularly those caused by multidrug-resistant strains.

    Industry: Applied in the development of new antibacterial agents and formulations for pharmaceutical use.

Mechanism of Action

Phosphomycin calcium exerts its antibacterial effects by covalently binding to a cysteine residue in the active site of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This binding inhibits the enzyme’s activity, preventing the formation of N-acetylmuramic acid, a critical component of the bacterial cell wall. As a result, bacterial cell wall synthesis is halted, leading to cell lysis and death .

Comparison with Similar Compounds

Comparison: Phosphomycin calcium is unique in its balance of hydrophilicity and bioavailability, making it suitable for oral administration. Compared to phosphomycin disodium, it offers better patient compliance due to its oral formulation. Phosphomycin trometamol, while having higher bioavailability, is often preferred for its enhanced pharmacokinetic properties .

Properties

IUPAC Name

calcium;(3-methyloxiran-2-yl)-dioxido-oxo-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZJBJPWTXJQMR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)([O-])[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5CaO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26016-98-8
Record name Calcium hydrogen (2R-cis)-(3-methyloxiranyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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